molecular formula C17H26N2O3 B248270 N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide

N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide

Katalognummer B248270
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: XNZMSJFORAKRDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide, also known as Dimebon, is a small molecule drug that was initially developed as an antihistamine. However, recent studies have shown that it has potential therapeutic effects for other conditions, including Alzheimer's disease, Huntington's disease, and depression.

Wirkmechanismus

The exact mechanism of action of N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide is not fully understood. However, it is thought to work through multiple mechanisms, including inhibition of NMDA receptors, modulation of mitochondrial function, and regulation of calcium homeostasis. These mechanisms are believed to contribute to the neuroprotective and neurorestorative effects of N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide has been shown to have various biochemical and physiological effects. In animal models, N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide has been shown to improve mitochondrial function, reduce oxidative stress, and increase brain-derived neurotrophic factor (BDNF) levels. In clinical trials, N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide has been shown to improve cognitive function, reduce behavioral symptoms, and improve quality of life in Alzheimer's disease patients.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide in lab experiments is its ability to cross the blood-brain barrier, allowing it to directly target the brain. Additionally, N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide has a relatively low toxicity profile, making it a safer option for use in animal models and clinical trials. However, one limitation of using N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide in lab experiments is its relatively low potency, which may require higher doses to achieve therapeutic effects.

Zukünftige Richtungen

There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide. One direction is to further investigate its mechanism of action, particularly its effects on mitochondrial function and calcium homeostasis. Another direction is to explore its potential therapeutic effects for other conditions, such as Parkinson's disease and amyotrophic lateral sclerosis (ALS). Additionally, further clinical trials are needed to determine the long-term safety and efficacy of N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide in treating Alzheimer's disease and other conditions.

Synthesemethoden

The synthesis of N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide involves the reaction of 2,4-dimethoxybenzaldehyde with 3-methylpiperidine in the presence of propanoyl chloride. The resulting product is then purified through recrystallization. The yield of this synthesis method is approximately 40%.

Wissenschaftliche Forschungsanwendungen

N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide has been extensively studied for its potential therapeutic effects on Alzheimer's disease, Huntington's disease, and depression. In Alzheimer's disease, N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide has been shown to improve cognitive function and reduce behavioral symptoms in animal models and clinical trials. In Huntington's disease, N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide has been shown to improve motor function and reduce neuronal death in animal models. In depression, N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide has been shown to have antidepressant effects in animal models.

Eigenschaften

Produktname

N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide

Molekularformel

C17H26N2O3

Molekulargewicht

306.4 g/mol

IUPAC-Name

N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide

InChI

InChI=1S/C17H26N2O3/c1-13-5-4-9-19(12-13)10-8-17(20)18-15-7-6-14(21-2)11-16(15)22-3/h6-7,11,13H,4-5,8-10,12H2,1-3H3,(H,18,20)

InChI-Schlüssel

XNZMSJFORAKRDV-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)CCC(=O)NC2=C(C=C(C=C2)OC)OC

Kanonische SMILES

CC1CCCN(C1)CCC(=O)NC2=C(C=C(C=C2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.